

4-Phenylbut-3-yn-1-ol structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylbut-3-yn-1-ol

Cat. No.: B158452

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An In-depth Technical Guide to **4-Phenylbut-3-yn-1-ol** and Its Isomers

This technical guide provides a comprehensive overview of **4-phenylbut-3-yn-1-ol**, including its structural formula, physicochemical properties, and key isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

4-Phenylbut-3-yn-1-ol: Core Compound

4-Phenylbut-3-yn-1-ol is an organic compound featuring a phenyl group, a butynol backbone, and a primary alcohol functional group. Its structure consists of a four-carbon chain with a hydroxyl group at position 1 and a phenyl-substituted triple bond at position 3.

Structural Formula:

Chemical Identifiers:

- IUPAC Name: **4-phenylbut-3-yn-1-ol**[\[1\]](#)
- Molecular Formula: $C_{10}H_{10}O$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 10229-11-5[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 146.19 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-phenylbut-3-yn-1-ol**.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	147 °C	[4]
Density	1.0764 g/cm ³ (at 18 °C)	[4]
pKa	14.31 ± 0.10 (Predicted)	[4]
XLogP3	1.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	20.2 Å ²	[1][2]

Safety and Handling

4-Phenylbut-3-yn-1-ol is associated with the following GHS hazard statements:

- H302: Harmful if swallowed[1][4]
- H315: Causes skin irritation[1][4]
- H319: Causes serious eye irritation[1][4]
- H335: May cause respiratory irritation[4]

Standard personal protective equipment, including eye shields and gloves, should be used when handling this compound.[5] It should be stored at room temperature.[4]

Isomers of 4-Phenylbut-3-yn-1-ol

The molecular formula $C_{10}H_{10}O$ allows for numerous structural and stereoisomers. This section details the most relevant isomers, categorized by the type of isomerism.

Positional Isomers (Alkynes)

Positional isomers of **4-phenylbut-3-yn-1-ol** involve different locations of the hydroxyl group on the butyne chain.

- 4-Phenyl-3-butyn-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.
 - CAS Number: 5876-76-6[5]
 - Density: 1.005 g/mL at 25 °C[5]
 - Refractive Index: $n_{20/D}$ 1.5667[5]
- 1-Phenyl-3-butyn-1-ol: A secondary alcohol where the phenyl group and hydroxyl group are on the first carbon. This compound is a homopropargylic alcohol.[6]

Functional Isomers (Alkenes)

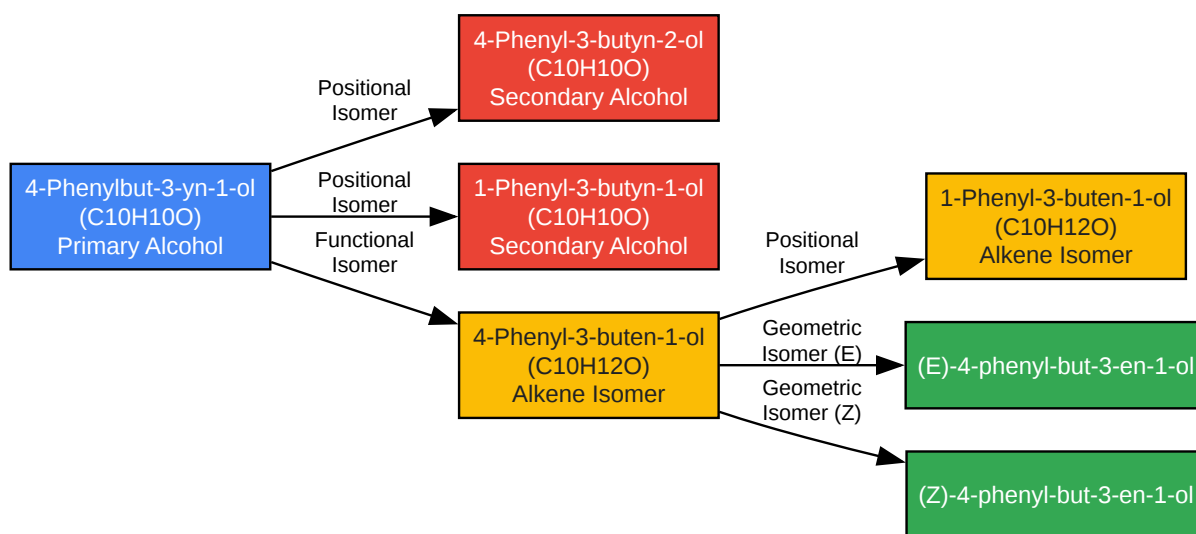
Replacing the triple bond with a double bond yields alkene isomers, which can also exist as geometric isomers (E/Z).

- 4-Phenyl-3-buten-1-ol:
 - CAS Number: 937-58-6[7]
 - Molecular Formula: $C_{10}H_{12}O$ [7]
 - Molecular Weight: 148.205 g/mol [7]
 - Melting Point: 36 °C[7]
 - Boiling Point: 99-101 °C (12 mmHg)[7]
 - This compound exists as two stereoisomers:
 - (E)-4-phenyl-but-3-en-1-ol (CAS: 770-36-5)[8]

- (Z)-4-phenyl-but-3-en-1-ol (CAS: 20047-19-2)[9]
- 1-Phenyl-3-buten-1-ol: A chiral secondary alcohol also known as α -allylbenzyl alcohol.[6]
 - CAS Number: 936-58-3
 - Molecular Formula: $C_{10}H_{12}O$ [10]
 - Molecular Weight: 148.20 g/mol [10]
 - It serves as an intermediate in the chemical industry and finds use in fragrance production. [6]

Isomer Relationship Diagram

The following diagram illustrates the structural relationships between **4-phenylbut-3-yn-1-ol** and its primary isomers based on the carbon skeleton and functional groups.



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Caption: Structural relationships between **4-phenylbut-3-yn-1-ol** and its key isomers.

Experimental Protocols: Synthesis

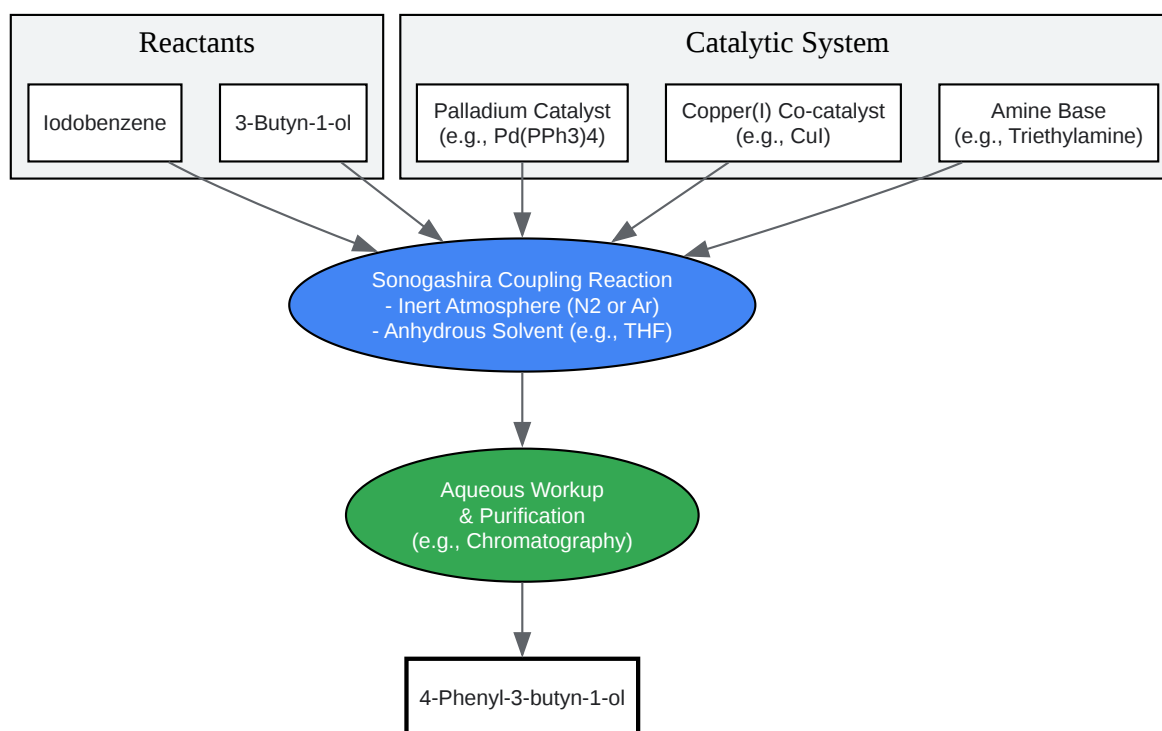
While specific, detailed protocols for **4-phenylbut-3-yn-1-ol** are not readily available in the provided search results, synthetic routes for closely related compounds offer valuable insight.

Synthesis of 4-Phenyl-3-butyn-1-ol (General Route)

A common method for synthesizing phenylalkynols is the Sonogashira coupling reaction. The synthesis for 4-phenyl-3-butyn-1-ol can be achieved by coupling an aryl halide (iodobenzene) with a terminal alkyne (3-butyn-1-ol).^[4]

Reaction Scheme: Iodobenzene + 3-Butyn-1-ol → 4-Phenyl-3-butyn-1-ol

Workflow:



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Caption: General workflow for Sonogashira coupling to synthesize 4-phenyl-3-butyn-1-ol.

Experimental Protocol: Synthesis of (E)-4-Phenyl-3-buten-2-ol

This protocol details the reduction of an α,β -unsaturated ketone to its corresponding allylic alcohol, an isomer of the target compound.[\[11\]](#)

Objective: To synthesize 4-phenyl-3-buten-2-ol by reducing (E)-4-phenyl-3-buten-2-one.

Materials:

- (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol)
- Absolute ethanol (100 mL)
- Sodium borohydride (2.59 g, 68.5 mmol)
- Deionized water
- Concentrated hydrochloric acid

Procedure:

- A 500-mL three-necked, round-bottomed flask is flame-dried and placed under a nitrogen atmosphere.
- (E)-4-phenyl-3-buten-2-one and absolute ethanol are added to the flask and stirred at room temperature for 15 minutes until the solid dissolves.
- The flask is cooled to 4 °C in an ice-water bath.
- Sodium borohydride is added in one portion. The reaction mixture is maintained at this temperature for 15 minutes.
- The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.
- The flask is re-cooled to 4 °C, and 30 mL of deionized water is added dropwise.

- A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is added dropwise.
- The ice-water bath is removed, and the reaction is stirred for 30 minutes.
- The product is extracted, dried, and purified via column chromatography to yield pure 4-phenyl-3-buten-2-ol.[11]

Potential Applications

While direct applications of **4-phenylbut-3-yn-1-ol** are not extensively documented in the initial search, its structural motifs are of interest in medicinal chemistry and materials science.

Phenylalkyne structures are versatile building blocks in organic synthesis. Related compounds, such as those containing a benzothiazole moiety derived from similar phenylbutenone structures, have shown potential as antiproliferative agents against cancer cells.[12] The chiral alcohol 1-phenyl-3-buten-1-ol is noted for its use in the fragrance industry and as a synthetic intermediate.[6] Further research may explore the biological activities and material properties of **4-phenylbut-3-yn-1-ol** and its derivatives.

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- To cite this document: BenchChem. [4-Phenylbut-3-yn-1-ol structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158452#4-phenylbut-3-yn-1-ol-structural-formula-and-isomers]

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